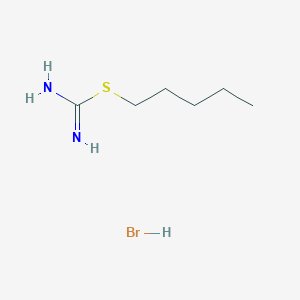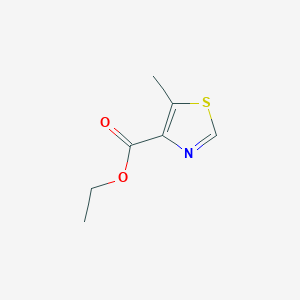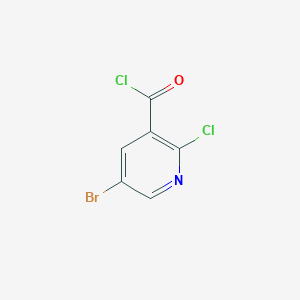
5-Bromo-2-chloro-3-pyridinecarbonyl chloride
Descripción general
Descripción
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a chemical compound with the molecular formula C6H2BrCl2NO . It has a molecular weight of 254.9 . The compound is typically stored at temperatures between 2-8°C and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-3-pyridinecarbonyl chloride is 1S/C6H2BrCl2NO/c7-3-1-4 (6 (9)11)5 (8)10-2-3/h1-2H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-pyridinecarbonyl chloride is a solid at room temperature . It has a molecular weight of 254.9 and a molecular formula of C6H2BrCl2NO .Aplicaciones Científicas De Investigación
Chemical Synthesis
“5-Bromo-2-chloro-3-pyridinecarbonyl chloride” is a chemical compound with the CAS Number: 78686-86-9 . It is often used as a starting material or intermediate in the synthesis of other chemical compounds .
Antitumor Activity
One of the significant applications of “5-Bromo-2-chloro-3-pyridinecarbonyl chloride” is in the field of medicinal chemistry. It has been found that the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which can be synthesized from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, exhibit antitumor activity . These compounds inhibit the activity of PI3Kα kinase, which is often associated with cancer .
Drug Design
The pyridinesulfonamide fragment, which can be derived from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, is an important component in the design of drug candidates . It has been found to possess a wide range of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities .
PI3K Inhibitors
Pyridine-3-sulfonamide derivatives, which can be synthesized from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors . These inhibitors are important in the treatment of various diseases, including cancer .
Organocatalysis
Sulfonamide compounds, such as those derived from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, can be used in organocatalysis due to their capacity for forming fairly weak hydrogen bonds and increasing acidity compared to the amide group . This makes them useful in various chemical reactions.
Stereostructural Studies
The stereostructures of the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which can be synthesized from “5-Bromo-2-chloro-3-pyridinecarbonyl chloride”, have been researched . The study of these stereostructures can provide valuable insights into the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity .
Safety And Hazards
The compound is classified as a danger under the GHS07 pictogram . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
5-bromo-2-chloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO/c7-3-1-4(6(9)11)5(8)10-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLONDRTSKAJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506561 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-pyridinecarbonyl chloride | |
CAS RN |
78686-86-9 | |
| Record name | 5-Bromo-2-chloropyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloronicotinyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

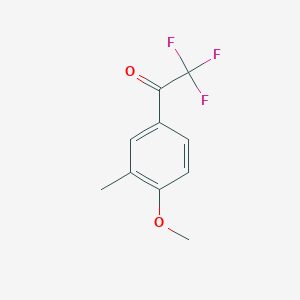
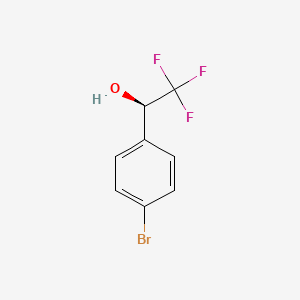
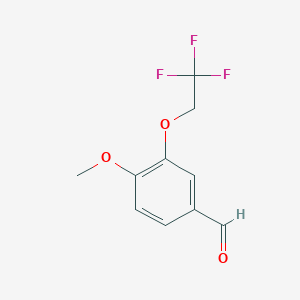
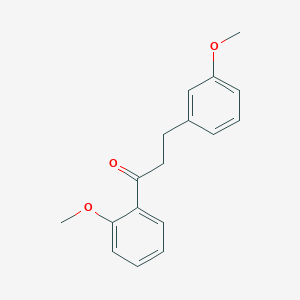
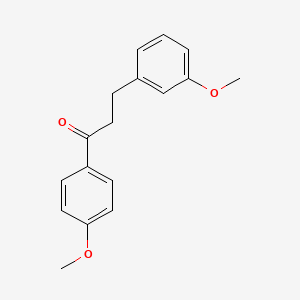
![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)
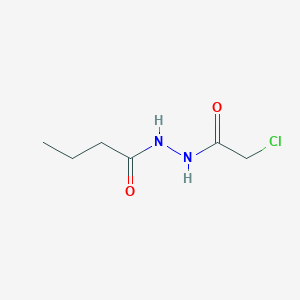
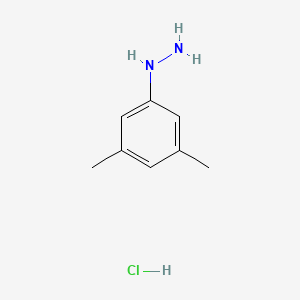
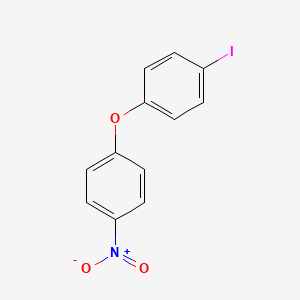
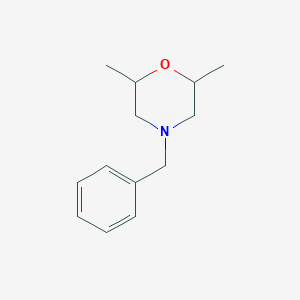
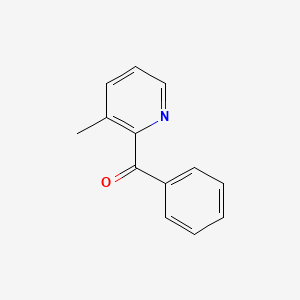
![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)
